molecular formula C9H5ClO2 B189066 3-(2-Chlorophenyl)-2-propynoic acid CAS No. 24654-08-8

3-(2-Chlorophenyl)-2-propynoic acid

Cat. No. B189066
CAS RN: 24654-08-8
M. Wt: 180.59 g/mol
InChI Key: GDEUUQMXXWFQTB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-propynoic acid is a chemical compound with the molecular formula C9H9ClO2 . It has an average mass of 184.620 Da and a monoisotopic mass of 184.029114 Da .


Molecular Structure Analysis

The molecular structure of 3-(2-Chlorophenyl)-2-propynoic acid consists of a propynoic acid group attached to a 2-chlorophenyl group . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Environmental Impact and Degradation

Aquatic Environment Contamination Chlorophenols, including compounds related to 3-(2-Chlorophenyl)-2-propynoic acid, have been assessed for their impact on the aquatic environment. They are known to exert moderate toxic effects on mammalian and aquatic life, with long-term exposure posing considerable toxicity to fish. These compounds generally have low persistence when biodegrading microflora is present, although environmental conditions can lead to moderate to high persistence, particularly for compounds like 3-chlorophenol. Bioaccumulation is expected to be low, but their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).

Photocatalytic Degradation Studies on photocatalytic degradation involving TiO2 doped with transition metals have shown effective degradation of chlorophenols under visible light, indicating a potential environmental application for remediating contaminated water sources. The efficiency of this process is influenced by various operational parameters, offering insights into the optimization of degradation processes for chlorophenols (Lin et al., 2021).

Biochemical and Pharmacological Effects

Phenolic Acids’ Biological Activities Chlorogenic Acid (CGA), another phenolic acid, showcases a broad spectrum of biological and pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Although not directly related to 3-(2-Chlorophenyl)-2-propynoic acid, the study highlights the significant potential of phenolic compounds in various therapeutic roles, suggesting a potential area of exploration for chlorophenyl derivatives (Naveed et al., 2018).

Dechlorination and Remediation Strategies

Zero Valent Iron and Bimetals for Dechlorination Research into the dechlorination of chlorophenols using zero valent iron (ZVI) and bimetallic systems has shown promise for efficiently removing these contaminants from the environment. The formation of iron oxides on the ZVI surface plays a significant role in this process, with certain oxides facilitating dechlorination while others inhibit it. This provides a foundation for developing effective remediation strategies for chlorophenol-contaminated sites (Gunawardana, Singhal, & Swedlund, 2011).

properties

IUPAC Name

3-(2-chlorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEUUQMXXWFQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179397
Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [HSDB]
Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Solubility

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID
Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-(2-Chlorophenyl)-2-propynoic acid

Color/Form

CRYSTALS FROM 50% ACETIC ACID & BENZENE

CAS RN

24654-08-8
Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Record name o-Chlorophenylpropiolic acid
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Record name 3-(2-Chlorophenyl)-2-propynoic acid
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Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
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Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

132.7-133.8 °C
Record name 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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